[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol
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Overview
Description
[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol: is an organic compound with a unique structure featuring a cyclohexene ring substituted with hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol typically involves the hydroxymethylation of cyclohexene derivatives. One common method is the reaction of 4,6-dimethylcyclohex-3-en-1-ol with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl groups.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, followed by further hydrogenation to yield the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclohexene derivatives.
Substitution: Formation of various substituted cyclohexene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of hydroxymethylation on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or drug delivery systems. The hydroxymethyl groups can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, the compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for materials science.
Mechanism of Action
The mechanism by which [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol exerts its effects involves the interaction of its hydroxymethyl groups with molecular targets. These interactions can lead to changes in the physical and chemical properties of the compound, influencing its reactivity and biological activity. The pathways involved may include enzymatic reactions that modify the hydroxymethyl groups, leading to the formation of active metabolites.
Comparison with Similar Compounds
Cyclohexanedimethanol: A similar compound with two hydroxymethyl groups on a cyclohexane ring.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups on a quinolone ring, used in drug development.
Uniqueness: The unique structure of [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol, with its specific substitution pattern on the cyclohexene ring, distinguishes it from other similar compounds. This structure allows for specific interactions and reactivity that are not observed in other hydroxymethylated compounds.
Properties
IUPAC Name |
[1-(hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h3,9,11-12H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKQYZAMIARAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1(CO)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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